3,4-Dihydrobenzofuro[2,3-c]pyridine
Overview
Description
Synthesis Analysis
The synthesis of “3,4-Dihydrobenzofuro[2,3-c]pyridine” involves an annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . This reaction enables the facile synthesis of 1,4-dihydrobenzofuro[2,3-c]pyridines in high yields . When the nucleophile of triethylamine was replaced with triphenylphosphine, another class of 1,4-dihydrobenzofuro[2,3-c]pyridines tethered with an additional acrylate motif were obtained .
Chemical Reactions Analysis
The chemical reactions involving “this compound” include a four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates . This unique domino reaction includes C–H activation, Lossen rearrangement, annulation, and lactonization .
Scientific Research Applications
Crystal Structure and Hydrogen Bonding
Hydrogen Bonding in Pyridine Derivatives
Research on similar compounds, like 2,3-Diaminopyridinium 4-hydroxybenzoate and 2,3-Diaminopyridinium 4-nitrobenzoate, has focused on their crystal structures, highlighting the role of hydrogen bonding in forming stable crystal networks (Balasubramani & Fun, 2009) (Balasubramani & Fun, 2009).
Pyridine Monosolvates
Similar studies on 3,4-Dihydroxybenzoic acid pyridine monosolvate show how pyridine molecules can be incorporated into layered structures, stabilized by intermolecular hydrogen bonding (Zhu, 2010).
Mechanism of Action
Mode of Action
It is known that the compound can be synthesized through an efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . This suggests that the compound might interact with its targets through similar chemical reactions.
properties
IUPAC Name |
3,4-dihydro-[1]benzofuro[2,3-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,7H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNSEVAPTHUHPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=CC2=C1C3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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